molecular formula C15H11F2NO2S B1393332 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene CAS No. 660431-67-4

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

Cat. No.: B1393332
CAS No.: 660431-67-4
M. Wt: 307.3 g/mol
InChI Key: WGVYWHBARPHMBW-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11F2NO2S. It is a derivative of benzene, featuring two fluorine atoms, an isocyano group, and a tosyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a difluorobenzene derivative.

    Tosylation: The tosyl group is introduced using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The isocyano group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while cyclization reactions can produce complex heterocycles.

Scientific Research Applications

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the development of novel materials with unique properties.

    Biological Studies: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene depends on its specific application. In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene
  • 1,2-Difluoro-3-(isocyano(methyl)benzene)
  • 1,2-Difluoro-3-(isocyano(phenyl)methyl)benzene

Uniqueness

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is unique due to the presence of both fluorine atoms and the tosyl group, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industrial settings.

Properties

IUPAC Name

1,2-difluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYWHBARPHMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674271
Record name 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660431-67-4
Record name Benzene, 1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660431-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene
Reactant of Route 2
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

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